2-Benzyloxy-3-nitrophenylamine hydrochloride
Description
Significance of Aryl Amines in Chemical Transformations
Aryl amines, or anilines, are a cornerstone of modern organic synthesis, valued for their versatile reactivity. The amino group (-NH₂) profoundly influences the properties of the aromatic ring to which it is attached. As a powerful electron-donating group, it activates the ring towards electrophilic aromatic substitution, directing incoming electrophiles primarily to the ortho and para positions. libretexts.org This activating nature, however, can sometimes be a double-edged sword, leading to over-reaction or undesired side products, such as polysubstitution. openstax.org To modulate this reactivity, the amino group is often "protected" by converting it into an amide, which is less activating. libretexts.org
Beyond their role in electrophilic substitution, aryl amines are crucial precursors to diazonium salts. fiveable.me These salts are remarkably versatile intermediates that can be transformed into a wide array of other functional groups through reactions like the Sandmeyer reaction, enabling the introduction of halides, cyano groups, and hydroxyl groups. openstax.org This two-step sequence of diazotization followed by substitution provides a strategic advantage, allowing for the introduction of functionalities that are otherwise difficult to install directly on the aromatic ring. libretexts.org Furthermore, aryl amines are fundamental components in the synthesis of a vast range of industrially significant compounds, including pharmaceuticals, dyes, and polymers. wikipedia.orgsundarbanmahavidyalaya.in
Table 1: Key Transformations of Aryl Amines
| Transformation | Reagents/Conditions | Product | Significance |
|---|---|---|---|
| Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂) | Substituted Aryl Amine | Introduction of functional groups at ortho/para positions. libretexts.org |
| Diazotization | Nitrous Acid (HNO₂) | Arenediazonium Salt | Formation of a versatile intermediate. openstax.org |
| Sandmeyer Reaction | Cu(I) Halide/Cyanide | Aryl Halide/Nitrile | Introduction of halides and nitriles. fiveable.me |
| Azo Coupling | Activated Aromatic Compound | Azo Compound | Synthesis of dyes and indicators. fiveable.me |
Strategic Importance of Nitro Groups in Synthetic Design
The nitro group (–NO₂) is a powerful and strategically important functional group in organic synthesis. mdpi-res.com Its strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. wikipedia.org This property is complementary to the directing effects of activating groups like amines, providing chemists with a powerful tool to control the regioselectivity of aromatic substitutions. libretexts.org
One of the most significant applications of the nitro group is its role as a precursor to the amino group. The reduction of a nitro group to an amine is a fundamental and widely used transformation in organic synthesis. nih.gov This allows for a two-step strategy where the nitro group is used to direct other substituents to the desired positions on the aromatic ring, and then it is converted to an amino group to enable further transformations. This nitro-to-amino conversion is a key step in the synthesis of many pharmaceuticals, dyes, and agrochemicals. nih.govresearchgate.net The nitro group itself is a key component in many important industrial chemicals, including explosives, polymers, and pesticides. nih.gov
Table 2: Strategic Roles of the Nitro Group in Organic Synthesis
| Role | Description | Example Reaction |
|---|---|---|
| Directing Group | Deactivates the aromatic ring and directs electrophilic substitution to the meta position. wikipedia.org | Nitration of benzene (B151609) followed by chlorination. |
| Amine Precursor | Can be readily reduced to an amino group. nih.gov | Reduction of nitrobenzene (B124822) to aniline (B41778) using H₂/Pd. |
| Activating Group for Nucleophilic Substitution | Facilitates nucleophilic aromatic substitution. wikipedia.org | Reaction of 2,4-dinitrochlorobenzene with an amine. |
| Component of Energetic Materials | The nitro group is a common explosophore. wikipedia.org | Synthesis of trinitrotoluene (TNT). |
Role of Benzyloxy Moieties as Protective Groups and Structural Elements
The benzyloxy group (BnO-), derived from benzyl (B1604629) alcohol, serves a dual purpose in organic synthesis. It is widely employed as a protecting group for alcohols and phenols. wikipedia.org The benzyl group can be introduced under basic conditions and is stable to a wide range of reaction conditions, including acidic and basic hydrolysis, and many oxidizing and reducing agents. libretexts.org This robustness makes it an ideal choice for protecting hydroxyl groups during multi-step syntheses. The removal of the benzyl group, or deprotection, is typically achieved by catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst), a method that is generally mild and selective. commonorganicchemistry.comjk-sci.com
Table 3: Characteristics of the Benzyloxy Group in Synthesis
| Feature | Description | Common Reagents for Introduction | Common Reagents for Removal |
|---|---|---|---|
| As a Protecting Group | |||
| Stability | Stable to a wide range of reaction conditions. libretexts.org | Benzyl bromide (BnBr) or benzyl chloride (BnCl) with a base. commonorganicchemistry.com | H₂/Pd on carbon. commonorganicchemistry.com |
| Cleavage | Removed by catalytic hydrogenolysis. jk-sci.com | ||
| As a Structural Element | |||
| Physicochemical Properties | Influences solubility, crystallinity, and lipophilicity. researchgate.net | N/A | N/A |
| Biological Activity | Can contribute to binding interactions with biological targets. nih.gov | N/A | N/A |
Contextualizing 2-Benzyloxy-3-nitrophenylamine Hydrochloride within Aromatic Compound Chemistry
The compound this compound brings together the key functional groups discussed above into a single, synthetically valuable molecule. Its structure features a phenylamine core, indicating its potential for transformations typical of aryl amines. The presence of a nitro group at the 3-position and a benzyloxy group at the 2-position on the aromatic ring creates a specific substitution pattern that dictates its reactivity.
The hydrochloride salt form suggests that the basic amino group has been protonated, which can be advantageous for purification and handling. The interplay between the electron-donating amino group (once liberated from its salt form), the electron-withdrawing nitro group, and the sterically demanding benzyloxy group makes this compound a nuanced substrate for further synthetic manipulations. The strategic placement of these functionalities allows for a range of potential reactions, such as reduction of the nitro group to an amine, modification of the existing amino group, or cleavage of the benzyl ether. This positions this compound as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and fine chemical industries.
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-nitro-2-phenylmethoxyaniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3.ClH/c14-11-7-4-8-12(15(16)17)13(11)18-9-10-5-2-1-3-6-10;/h1-8H,9,14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOYEKFAXAMAEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=C2[N+](=O)[O-])N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of the 2 Benzyloxy 3 Nitrophenylamine Hydrochloride Scaffold
Reactivity of the Aromatic Amino Group
The primary aromatic amino group is a versatile functional handle, enabling a range of reactions that are fundamental in synthetic organic chemistry.
Acylation Reactions
The aromatic amino group of 2-benzyloxy-3-nitrophenylamine readily undergoes acylation with acylating agents such as acid anhydrides or acyl chlorides. This reaction converts the primary amine into a secondary amide. A common example is the acetylation using acetic anhydride, often in an acetic acid solvent, to form N-[2-(benzyloxy)-3-nitrophenyl]acetamide. This transformation is significant as the resulting acetamido group is less activating than the amino group, which can be useful to moderate reactivity in subsequent electrophilic aromatic substitution reactions. The reaction typically proceeds by nucleophilic attack of the amino nitrogen on the carbonyl carbon of the acylating agent. nih.gov
Table 1: Representative Acylation Reaction Conditions
| Acylating Agent | Solvent | Conditions | Expected Product |
| Acetic Anhydride | Glacial Acetic Acid | Room Temperature, 18h | N-[2-(benzyloxy)-3-nitrophenyl]acetamide |
Diazotization and Azo Coupling Reactions
The primary aromatic amine functionality allows for the formation of a diazonium salt, a highly versatile intermediate in organic synthesis.
Primary aromatic amines react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C), to yield an arenediazonium salt. chemicalnote.comwvu.edu This process is known as diazotization. The resulting 2-benzyloxy-3-nitrophenyl diazonium chloride is a reactive intermediate. The reaction proceeds through the formation of a nitrosonium ion (NO⁺) electrophile, which is attacked by the nucleophilic amino group. chemicalnote.com Due to their inherent instability, diazonium salts are generally prepared and used immediately in subsequent reactions without isolation. wvu.eduorganic-chemistry.org
Table 2: General Conditions for Diazotization
| Reagents | Acid | Temperature | Expected Intermediate |
| Sodium Nitrite (NaNO₂) | Hydrochloric Acid (HCl) | 0–5 °C | 2-Benzyloxy-3-nitrophenyl diazonium chloride |
Arenediazonium salts are weak electrophiles that can react with activated aromatic compounds, such as phenols and anilines, in electrophilic aromatic substitution reactions known as azo coupling. google.com This reaction forms highly colored azo compounds, which are widely used as dyes. chemicalnote.com The 2-benzyloxy-3-nitrophenyl diazonium cation would couple with an activated aromatic ring, for example, at the para position of phenol (B47542), to yield an azo dye. quora.com The reaction with phenols is typically carried out under mild alkaline conditions (pH 9-10) to generate the more nucleophilic phenoxide ion, while coupling with anilines is performed in weakly acidic conditions (pH 4-5). google.comstackexchange.com
Reductive Amination Pathways
Reductive amination is a powerful method for forming C-N bonds, typically involving the reaction of an amine with a carbonyl compound (aldehyde or ketone). mdma.ch A one-pot process starting from a nitro compound involves the in situ reduction of the nitro group to a primary amine, which then reacts with a carbonyl compound to form an imine intermediate. The imine is subsequently reduced to a secondary or tertiary amine. nih.govbohrium.com While this is a common pathway, applying it directly to 2-benzyloxy-3-nitrophenylamine would involve the existing primary amine reacting with a carbonyl compound, followed by reduction of the resulting imine. This process can be used to introduce alkyl substituents onto the nitrogen atom. mdma.ch
Transformations Involving the Aromatic Nitro Group
The nitro group is a key functional group that can be transformed into an amino group, profoundly altering the electronic properties and reactivity of the aromatic ring. The reduction of the nitro group in 2-benzyloxy-3-nitrophenylamine would yield 2-(benzyloxy)benzene-1,3-diamine.
This reduction is a common and crucial transformation in the synthesis of many organic compounds, including pharmaceuticals and dyes. google.com Several methods are available for the reduction of aromatic nitro groups. askiitians.com A classic and reliable method is the use of a metal in acidic medium, such as tin (Sn) or tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid. askiitians.comresearchgate.netcommonorganicchemistry.comvedantu.com This method is effective but can require harsh conditions and a challenging workup to remove metal salts. reddit.com
Alternatively, catalytic hydrogenation is a cleaner and often more efficient method. google.comgoogle.com This involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). niscpr.res.in This method is often preferred for its high yields and cleaner reaction profiles, avoiding the use of stoichiometric heavy metal reagents. researchgate.net
Table 3: Common Methods for Nitro Group Reduction
| Method | Reagents/Catalyst | Conditions | Expected Product |
| Metal/Acid Reduction | SnCl₂ / conc. HCl | Heating (e.g., 70-90°C) | 2-(Benzyloxy)benzene-1,3-diamine |
| Catalytic Hydrogenation | H₂, 5% Pd/C | Varies (e.g., 413-433 K) | 2-(Benzyloxy)benzene-1,3-diamine |
Further Reduction to Diamines
The presence of a nitro group on the 2-benzyloxy-3-nitrophenylamine scaffold allows for its conversion to a primary amine, yielding a substituted benzene-1,2-diamine derivative. This transformation is a crucial step in the synthesis of various heterocyclic compounds, such as benzimidazoles and quinoxalines. The reduction of the aromatic nitro group can be achieved through several established methods, primarily catalytic hydrogenation or the use of dissolving metals in acidic media.
Catalytic hydrogenation is a widely employed method due to its high efficiency and often cleaner reaction profiles. researchgate.net Catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel are effective for this transformation. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol (B145695), methanol (B129727), or ethyl acetate. The choice of catalyst and reaction conditions can be critical to prevent side reactions, such as the hydrogenolysis of the benzyloxy group (see section 3.3.1).
Alternatively, chemical reduction using metals in acidic conditions provides a robust method for converting the nitro group to an amine. A common system is stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid. semanticscholar.org This method is particularly useful as it is generally tolerant of the benzyl (B1604629) ether and other functional groups. semanticscholar.org Other reducing systems like iron powder in acetic acid or hydrochloric acid are also effective and offer a more economical option for large-scale syntheses. semanticscholar.org
| Reagent/Catalyst | Conditions | Substrate Class | Typical Yield | Notes |
|---|---|---|---|---|
| H₂, Pd/C | 1-4 atm H₂, RT, Ethanol/Ethyl Acetate | Aromatic Nitro Compounds | High | Can also cleave benzyl ethers at higher pressures/temperatures. |
| H₂, Raney Ni | 50 psi H₂, 50 °C, Methanol | p-Nitroaniline | >98% | Effective and economical catalyst for large-scale production. researchgate.net |
| SnCl₂·2H₂O / HCl | Reflux, Ethanol | Substituted Nitrobenzenes | Excellent | Tolerant of benzyl ethers and aryl chlorides. semanticscholar.org |
| Fe / HCl or CH₃COOH | Reflux, H₂O/Ethanol | Aromatic Nitro Compounds | Good to High | Classical and cost-effective method; workup can be tedious. |
Nef Reaction and Related Carbonyl Transformations
The Nef reaction is a classical organic transformation that converts a primary or secondary nitroalkane into a corresponding aldehyde or ketone through hydrolysis of its nitronate salt under acidic conditions. organic-chemistry.org It is important to note that the Nef reaction is fundamentally a reaction of aliphatic nitro compounds, as it requires the presence of an α-hydrogen to form the prerequisite nitronate anion.
The substrate, 2-benzyloxy-3-nitrophenylamine, has a nitro group directly attached to the aromatic ring. Aromatic nitro compounds lack an α-hydrogen and therefore cannot form a nitronate salt in the same manner as their aliphatic counterparts. Consequently, the direct application of the Nef reaction to the nitro group on the 2-benzyloxy-3-nitrophenylamine scaffold to generate a carbonyl group is not feasible.
However, related transformations that proceed through modified or "interrupted" Nef-type pathways have been reported for more complex systems. mdpi.com These reactions often involve substrates where the nitro group is part of a more elaborate structure that can undergo rearrangement or cyclization under acidic conditions, ultimately leading to carbonyl-containing products or their derivatives, such as oximes or hydroxamic acids. mdpi.com For the 2-benzyloxy-3-nitrophenylamine scaffold itself, such transformations are not documented and would require significant modification of the molecule to introduce a suitable aliphatic nitro-containing side chain.
Influence on Aromatic Ring Reactivity
Amino Group (-NH₂): In its free base form, the amino group is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be donated into the ring through resonance. It is a strong ortho, para-director. However, in the hydrochloride salt form or under strongly acidic reaction conditions, the nitrogen is protonated to form an ammonium (B1175870) group (-NH₃⁺). This group is strongly deactivating due to its positive charge and inductive electron withdrawal, and it becomes a meta-director. libretexts.org
Benzyloxy Group (-OCH₂Ph): The oxygen atom of the ether linkage possesses lone pairs that can be donated to the aromatic ring, making the benzyloxy group a strong activating group and an ortho, para-director. msu.edu Its activating effect is slightly attenuated compared to a hydroxyl group due to the steric bulk of the benzyl group.
Nitro Group (-NO₂): The nitro group is a potent deactivating group. It strongly withdraws electron density from the ring through both inductive and resonance effects, making the ring much less nucleophilic and thus less reactive towards electrophiles. quora.com It is a strong meta-director. quora.com
When these groups are present on the same ring, their combined influence determines the position of further substitution. The directing effects of the substituents in 2-benzyloxy-3-nitrophenylamine are in opposition. The strongly activating amino (as free base) and benzyloxy groups direct to positions 4 and 6 (ortho and para to them), while the deactivating nitro group directs to position 5 (meta to itself).
In electrophilic substitution reactions, the most powerful activating group generally controls the regiochemical outcome. jove.com Therefore, under neutral or basic conditions where the amine is a free base, substitution would be expected to occur primarily at position 4, which is para to the amino group and ortho to the benzyloxy group. Position 6 is also activated but is sterically hindered by the adjacent benzyloxy group. Under acidic conditions, where the amine is protonated, the ring is strongly deactivated, and substitution, if it occurs, would be slow and likely directed to position 5, which is meta to both the -NH₃⁺ and -NO₂ groups.
| Substituent | Position on Ring | Effect on Reactivity | Directing Influence |
|---|---|---|---|
| -NH₂ (free base) | 1 | Strongly Activating | Ortho, Para (positions 2, 6, 4) |
| -NH₃⁺ (acidic) | 1 | Strongly Deactivating | Meta (positions 3, 5) |
| -OCH₂Ph | 2 | Strongly Activating | Ortho, Para (positions 1, 3, 5) |
| -NO₂ | 3 | Strongly Deactivating | Meta (positions 1, 5) |
Modifications and Cleavage of the Benzyloxy Ether
The benzyloxy group is a common protecting group for phenols due to its stability under a wide range of conditions and the variety of methods available for its removal. organic-chemistry.org The cleavage of this ether is a key step when the free hydroxyl functionality is required for subsequent synthetic steps or as the final product.
Hydrogenolytic Cleavage Methods (e.g., Palladium-Catalyzed)
Catalytic hydrogenolysis is the most common and often preferred method for the deprotection of benzyl ethers. nih.gov This reaction involves the cleavage of the carbon-oxygen bond by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). researchgate.net The reaction is usually performed at room temperature and atmospheric or slightly elevated pressure, yielding the corresponding phenol and toluene (B28343) as the byproduct. sigmaaldrich.com
The efficiency of the hydrogenolysis can be influenced by the catalyst quality, solvent, and the presence of other functional groups. nih.gov For a substrate like 2-benzyloxy-3-nitrophenylamine, performing the debenzylation before the reduction of the nitro group would be challenging, as the nitro group would likely be reduced under the same conditions. Therefore, this deprotection is typically performed on the corresponding diamine or after the nitro group has been transformed. Care must be taken to avoid catalyst poisoning, which can occur with sulfur-containing compounds or some nitrogen heterocycles.
| Catalyst | Hydrogen Source | Solvent | Conditions | Notes |
|---|---|---|---|---|
| 10% Pd/C | H₂ (balloon) | Ethanol | RT, overnight | Standard and widely used conditions for O-debenzylation. sigmaaldrich.com |
| Pd(OH)₂/C (Pearlman's catalyst) | H₂ (1-4 bar) | Methanol/Ethyl Acetate | RT | Often more effective for stubborn debenzylations. researchgate.net |
| Pd/C | Cyclohexene, Acetic Acid | Ethanol | Reflux | Transfer hydrogenation conditions; avoids use of H₂ gas. sigmaaldrich.com |
| Pd(OAc)₂ / NaH | NaH | DMA | 50 °C | A reductive debenzylation protocol using sodium hydride as the reductant. sci-hub.se |
Acid-Mediated Cleavage Strategies
While less common than hydrogenolysis, benzyl ethers can also be cleaved under acidic conditions. organic-chemistry.org This typically requires strong protic acids, such as trifluoroacetic acid (TFA), or Lewis acids. The mechanism involves protonation of the ether oxygen, making it a better leaving group. The C-O bond then cleaves to form the phenol and a stable benzyl cation, which is subsequently trapped by a nucleophile or scavenger present in the reaction mixture. thaiscience.info
The use of solid-supported acids, such as Amberlyst-15, has been developed as a more practical alternative, allowing for easier product purification through simple filtration. thaiscience.info These reactions are often performed at elevated temperatures in a non-polar solvent like toluene, with a cation scavenger such as methanol or pentamethylbenzene (B147382) to trap the generated benzyl cation and prevent side reactions like Friedel-Crafts alkylation of the aromatic substrate. organic-chemistry.orgthaiscience.info The harsh conditions required for acid-mediated cleavage can limit its applicability to substrates that are sensitive to strong acids.
Nucleophilic Deprotection Protocols
The cleavage of aryl benzyl ethers can also be accomplished using reagents that facilitate nucleophilic attack on the benzylic carbon. Strong Lewis acids like boron tribromide (BBr₃) are highly effective for cleaving ethers, including aryl benzyl ethers. lookchem.com The reaction is believed to proceed via coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of a bromide ion on the benzylic carbon. This method is often performed at low temperatures in an inert solvent like dichloromethane (B109758) and is known for its high efficiency, though it requires stoichiometric amounts of the reagent. lookchem.comresearchgate.net
Another class of nucleophiles used for debenzylation are thiols. Reagents such as 2-(diethylamino)ethanethiol (B140849) in the presence of a base can cleave aryl ethers. organic-chemistry.org The thiolate anion acts as a potent nucleophile in an Sₙ2-type displacement of the phenoxide. This method offers an alternative under basic conditions, which can be advantageous for acid-sensitive molecules. researchgate.netresearchgate.net
| Reagent | Solvent | Conditions | Mechanism | Reference |
|---|---|---|---|---|
| BBr₃ | Dichloromethane | -78 °C to RT | Lewis acid activation followed by bromide attack. | lookchem.comresearchgate.net |
| BF₃·OEt₂ / Ethanethiol | Dichloromethane | 0 °C to RT | Lewis acid activation with a soft nucleophile. | thaiscience.info |
| NaI / BF₃·OEt₂ | Acetonitrile (B52724) | Reflux | In situ generation of a more potent Lewis acid and iodide nucleophile. | thaiscience.info |
| 2-(Diethylamino)ethanethiol / Base | DMF | Elevated Temp. | Sₙ2 displacement by the thiolate anion. | organic-chemistry.org |
Electrophilic and Nucleophilic Aromatic Substitution on the Core Ring
The susceptibility of the 2-benzyloxy-3-nitrophenylamine hydrochloride scaffold to aromatic substitution is profoundly influenced by the electronic nature of its substituents. The benzene (B151609) ring acts as a nucleophile in electrophilic aromatic substitution (EAS), and its reactivity is enhanced by electron-donating groups and diminished by electron-withdrawing groups. total-synthesis.comlibretexts.org Conversely, nucleophilic aromatic substitution (NAS) is facilitated by potent electron-withdrawing groups that can stabilize the negatively charged intermediate, known as a Meisenheimer complex. youtube.comyoutube.com The scaffold of this compound contains both activating and deactivating groups, leading to complex reactivity patterns.
The regiochemical outcome of aromatic substitution is determined by the cumulative directing effects of the existing substituents. Each group on the phenyl ring exerts both inductive (through sigma bonds) and resonance (through pi systems) effects, which control the position of attack for an incoming reagent.
-OCH₂Ph (Benzyloxy group): This alkoxy group is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution. libretexts.orgopenstax.org While the oxygen atom is electronegative and withdraws electron density inductively (-I effect), its lone pairs can be donated into the aromatic ring via resonance (+R effect). masterorganicchemistry.com This resonance donation is the dominant effect, increasing the electron density at the carbons ortho and para to the benzyloxy group, thereby directing incoming electrophiles to these positions. libretexts.org
-NO₂ (Nitro group): The nitro group is one of the strongest deactivating groups for electrophilic substitution. lumenlearning.com It strongly withdraws electron density from the ring through both inductive (-I) and resonance (-R) effects, making the ring significantly less nucleophilic. masterorganicchemistry.comlibretexts.org This deactivation makes EAS reactions much slower than on benzene itself. lumenlearning.com The nitro group is a meta-director, as it deactivates the ortho and para positions more than the meta position. libretexts.org For nucleophilic aromatic substitution, however, the nitro group is strongly activating when positioned ortho or para to a leaving group. libretexts.orgyoutube.com
-NH₃⁺ (Protonated Amine/Ammonium group): As the compound is a hydrochloride salt, the amine exists in its protonated ammonium form. Unlike a neutral amino group (-NH₂), which is a strong activator, the -NH₃⁺ group lacks a lone pair for resonance donation. masterorganicchemistry.comucalgary.ca It acts as a powerful electron-withdrawing group solely through a strong inductive effect (-I). Consequently, the -NH₃⁺ group is a strong deactivator and a meta-director for electrophilic substitution. masterorganicchemistry.comlumenlearning.com
The combined influence of these three substituents makes the aromatic ring highly electron-deficient and thus very unreactive towards electrophilic attack. However, the directing effects converge to favor substitution at a single position. The benzyloxy group directs to positions 1 (substituted), 3 (substituted), and 5. The protonated amine directs meta to itself, to positions 3 (substituted) and 5. The nitro group also directs meta to itself, to positions 1 (substituted) and 5. Therefore, any potential electrophilic substitution would be strongly directed to the C-5 position.
| -NH₃⁺ | -I (Withdrawing) | None | Strongly Deactivating | meta |
The state of the amino group is critical to the reactivity of the aromatic ring. A neutral amine (-NH₂) is a potent activating group because the nitrogen's lone pair provides significant electron density to the ring through resonance, stabilizing the carbocation intermediate formed during electrophilic attack. libretexts.orglkouniv.ac.in
However, in this compound, the amine is protonated to form an ammonium ion (-NH₃⁺). This protonation has a dramatic effect on reactivity:
Loss of Resonance Donation: The lone pair on the nitrogen is engaged in a bond with a proton and is no longer available for delocalization into the aromatic ring. masterorganicchemistry.com
Strong Inductive Withdrawal: The positive charge on the nitrogen atom makes the -NH₃⁺ group strongly electron-withdrawing via the inductive effect. masterorganicchemistry.com
As a result, the group transforms from one of the strongest activating groups to a strongly deactivating one. This deactivation significantly reduces the nucleophilicity of the aromatic ring, making electrophilic substitution reactions exceptionally difficult to achieve without harsh conditions. In reactions involving strong acids, such as nitration or sulfonation, anilines are invariably protonated, which can complicate the reaction by deactivating the ring. ucalgary.ca To circumvent this, the amine is often "protected" by converting it to an amide, which is less activating than an amine but still an ortho, para-director and is stable to many acidic reagents. ucalgary.ca
Intramolecular Cyclization Reactions and Annulation Strategies
The specific arrangement of functional groups in the 2-benzyloxy-3-nitrophenylamine scaffold, particularly the ortho relationship between the amine and the nitro group, makes it a valuable precursor for the synthesis of fused heterocyclic systems. mdpi.comorganic-chemistry.org Such reactions are fundamental in medicinal chemistry for creating complex, biologically active molecules. mdpi.com The general strategy involves a chemical transformation, typically the reduction of the nitro group, to generate a reactive intermediate that can undergo intramolecular ring closure.
A common and powerful strategy for forming fused heterocycles from this scaffold begins with the chemical reduction of the 3-nitro group. This reduction, often achieved using reagents like SnCl₂/HCl, H₂/Pd-C, or sodium dithionite, converts the nitro group into a primary amine, yielding a 1,2-diamine derivative (specifically, 3-amino-2-(benzyloxy)aniline). This ortho-phenylenediamine intermediate is a versatile building block for a variety of annulation reactions.
Benzimidazoles: Reaction of the in situ generated diamine with a one-carbon electrophile, such as an aldehyde or a carboxylic acid (or its derivative), leads to the formation of a fused five-membered benzimidazole (B57391) ring.
Quinoxalines: Condensation of the diamine with a 1,2-dicarbonyl compound, like glyoxal (B1671930) or 2,3-butanedione, results in the formation of a fused six-membered quinoxaline (B1680401) ring system.
Phenazines: Anodic oxidative coupling between anilines and o-phenylenediamines can be used to construct phenazines, demonstrating a modern approach to forming these fused systems. bohrium.com
Table 2: Potential Fused Heterocyclic Systems from 2-Benzyloxy-3-nitrophenylamine Derivatives
| Target Heterocycle | Required Scaffold Modification | Typical Reagent for Cyclization |
|---|---|---|
| Benzimidazole | Reduction of -NO₂ to -NH₂ | Aldehyde (R-CHO) or Carboxylic Acid (R-COOH) |
| Quinoxaline | Reduction of -NO₂ to -NH₂ | 1,2-Dicarbonyl compound (e.g., glyoxal) |
| Cinnoline | Intramolecular redox cyclization | Base-promoted cyclization of a derivative |
Modern synthetic organic chemistry has seen the development of powerful oxidative cyclization methods, often catalyzed by transition metals, that form new rings via C-H bond activation. rsc.org These strategies offer atom-economical and efficient routes to complex heterocyclic structures. nih.gov While the parent compound this compound may not be a direct substrate, its derivatives could participate in these transformations.
Palladium-Catalyzed Indole (B1671886) Synthesis: The amino group could be first converted into an N-aryl enamine. Subsequent treatment with a palladium catalyst under oxidative conditions can trigger an intramolecular C-H activation/cyclization to form an indole ring system. nih.govacs.org
Rhodium-Catalyzed Quinolinone Synthesis: A Rh-catalyzed aerobic oxidative process can achieve the C-H cyclization of anilines with alkynes and carbon monoxide to furnish N-substituted quinolin-2(1H)-ones, which are important N-heterocycles. rsc.org
Transition-Metal-Free Cyclization: Certain intramolecular redox cyclization reactions can proceed without a metal catalyst. For instance, derivatives of 2-nitrobenzyl alcohol can react with benzylamines in the presence of a base to form cinnolines through a cascade of condensation, isomerization, and cyclization steps. nih.gov This highlights the potential for the nitro and benzylic groups within the scaffold's derivatives to participate in complex, ring-forming reaction cascades.
These methodologies underscore the versatility of the 2-benzyloxy-3-nitrophenylamine scaffold as a starting point for constructing a diverse array of fused heterocyclic compounds through both classical and modern synthetic strategies.
Table of Compounds
| Compound Name |
|---|
| 2,3-butanedione |
| This compound |
| 3-amino-2-(benzyloxy)aniline |
| Benzene |
| Benzylamines |
| Cinnolines |
| Glyoxal |
| Indole |
| N-aryl enamine |
| N-substituted quinolin-2(1H)-ones |
| Phenazines |
| Quinoxalines |
| Sodium dithionite |
Applications As a Key Intermediate in Advanced Organic Synthesis
Precursor for Complex Heterocyclic Systems
The strategic placement of the amino and nitro groups makes 2-benzyloxy-3-nitrophenylamine a valuable intermediate for constructing fused heterocyclic rings. The typical synthetic strategy involves the chemical reduction of the nitro group to generate an in situ or isolated ortho-diamine, specifically 3-(benzyloxy)benzene-1,2-diamine. This diamine is a classic building block for a multitude of condensation and cyclization reactions to form five- and six-membered nitrogen-containing heterocycles.
While 2-benzyloxy-3-nitrophenylamine is more directly used for benzimidazole (B57391) synthesis, it is a viable precursor for benzimidazolinone scaffolds. The synthesis proceeds via a two-step sequence. First, the nitro group of the parent compound is reduced to an amine, yielding 3-(benzyloxy)benzene-1,2-diamine. This reduction can be achieved using various standard reagents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation with palladium on carbon.
The resulting ortho-phenylenediamine is then cyclized by reaction with a carbonylating agent to form the benzimidazolinone ring. Common reagents for this carbonyl insertion include phosgene, triphosgene, carbonyldiimidazole (CDI), or urea (B33335). The reaction with CDI, for instance, provides a clean and effective method for the cyclization to form 4-(benzyloxy)-1,3-dihydro-2H-benzo[d]imidazol-2-one. This approach highlights the utility of the starting nitroaniline as a masked ortho-diamine. General synthetic methods for the reductive cyclization of ortho-nitroanilines are well-established in chemical literature. [7, 13]
2-Benzyloxy-3-nitrophenylamine is structurally analogous to the substituted 2-nitroanilines used in modern phenazine (B1670421) synthesis. A robust pathway to create complex phenazine derivatives involves a multi-step sequence beginning with a palladium-catalyzed Buchwald-Hartwig amination. [4, 11] In this approach, the 2-(benzyloxy)-3-nitroaniline is coupled with a substituted 1-bromo-2-nitrobenzene (B46134) derivative. This reaction forms a bis(2-nitrophenyl)amine (B107571) intermediate.
The subsequent step involves the reduction of both nitro groups, typically using a reducing agent like sodium borohydride (B1222165) with a palladium on charcoal catalyst, to form a diamine intermediate. This intermediate is often not isolated but is subjected to tandem-like oxidation, using an oxidant such as iron(III) chloride, which promotes the final cyclization to the phenazine scaffold. [4, 11] This synthetic route allows for the regioselective preparation of non-symmetrically substituted phenazines. [4, 11]
| Step | Reaction Type | Reactants | Key Reagents | Product |
| 1 | Buchwald-Hartwig Coupling | 2-(Benzyloxy)-3-nitroaniline + Substituted 1-bromo-2-nitrobenzene | Pd catalyst, Ligand, Base | N-(2-(Benzyloxy)-3-nitrophenyl)-2'-nitro-substituted-aniline |
| 2 | Reduction | Intermediate from Step 1 | Pd/C, NaBH₄ | Diamine Intermediate |
| 3 | Oxidative Cyclization | Intermediate from Step 2 | FeCl₃ | Substituted Benzyloxy-Phenazine |
The synthesis of quinoline (B57606) scaffolds from 2-benzyloxy-3-nitrophenylamine hydrochloride first requires the reduction of the nitro group to form the corresponding 3-(benzyloxy)benzene-1,2-diamine. This diamine can then be utilized in several classic named reactions for quinoline synthesis.
One of the most applicable methods is the Friedländer synthesis, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or β-ketoester). To utilize the diamine intermediate, one of the amino groups would typically need to be converted to a carbonyl group first, or the reaction could be performed with a 1,3-dicarbonyl compound that would react with both amines in a one-pot procedure to build the quinoline core. This approach allows for the creation of highly substituted quinoline derivatives, where the benzyloxy group remains on the benzo portion of the heterocyclic system.
The formation of benzothiazole (B30560) derivatives from 2-benzyloxy-3-nitrophenylamine is a multi-step process, as the key precursor for most benzothiazole syntheses is a 2-aminothiophenol. The theoretical pathway would begin with the catalytic reduction of the nitro group to generate 3-(benzyloxy)benzene-1,2-diamine.
Following the formation of the diamine, one of the amino groups can be selectively diazotized and subsequently converted into a thiol group. This transformation can be achieved through methods like the Leuckart thiophenol reaction or via a xanthate intermediate (Sandmeyer-type reaction). The resulting 2-amino-6-(benzyloxy)thiophenol can then undergo a condensation and cyclization reaction (a Jacobson-type synthesis) with various one-carbon synthons such as aldehydes, carboxylic acids, or acyl chlorides to yield the final 2-substituted 4-(benzyloxy)benzothiazole derivatives.
The utility of 2-benzyloxy-3-nitrophenylamine extends to the synthesis of other important nitrogen-containing heterocycles, most notably quinoxaline (B1680401) derivatives. A patent for novel quinoxaline compounds describes a direct and efficient method starting from 2-benzyloxy-3-nitroaniline. The synthesis involves the reaction of 2-benzyloxy-3-nitroaniline with 2,3-dichloropyrazine (B116531) in the presence of a strong base like sodium hydride. This reaction proceeds via a nucleophilic aromatic substitution, where the amino group of the nitroaniline displaces one of the chlorine atoms on the pyrazine (B50134) ring.
This specific reaction yields N-(2-benzyloxy-3-nitrophenyl)-3-chloropyrazin-2-amine, a key intermediate for more complex quinoxaline-based structures with potential applications in medicine. The reaction demonstrates the role of 2-benzyloxy-3-nitroaniline as a building block for constructing fused-ring systems containing a pyrazine core.
| Reactant 1 | Reactant 2 | Solvent | Base | Product | Yield |
| 2-Benzyloxy-3-nitroaniline | 2,3-Dichloropyrazine | N,N-Dimethylformamide | Sodium Hydride (60%) | N-(2-benzyloxy-3-nitrophenyl)-3-chloropyrazin-2-amine | 86% |
Data sourced from patent WO2008069517A1.
Building Block for Azo Dye Synthesis
This compound is an excellent precursor for the synthesis of azo dyes. Azo dyes are characterized by the presence of an azo group (-N=N-) connecting two aromatic rings. The synthesis is a well-established two-step process known as diazotization followed by azo coupling.
In the first step, the primary aromatic amine of this compound is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid, such as the hydrochloric acid already present in the salt) at low temperatures (0–5 °C). This reaction converts the amino group into a highly reactive diazonium salt.
In the second step, the diazonium salt solution is added to a solution of a coupling component. The coupling component is an electron-rich aromatic compound, such as a phenol (B47542), naphthol, or an aniline (B41778) derivative. The diazonium ion acts as an electrophile and attacks the activated aromatic ring of the coupling component in an electrophilic aromatic substitution reaction to form the stable azo compound. The benzyloxy and nitro substituents on the original phenylamine ring act as auxochromes or modifiers, influencing the final color and properties of the dye.
| Diazonium Component | Coupling Component | Resulting Azo Dye Class | Potential Color Range |
| 2-Benzyloxy-3-nitrobenzenediazonium chloride | Phenol | Hydroxy-Azo Dye | Yellow to Orange |
| 2-Benzyloxy-3-nitrobenzenediazonium chloride | N,N-Dimethylaniline | Amino-Azo Dye | Orange to Red |
| 2-Benzyloxy-3-nitrobenzenediazonium chloride | 2-Naphthol (beta-Naphthol) | Naphthol-Azo Dye | Red to Deep Red |
| 2-Benzyloxy-3-nitrobenzenediazonium chloride | Resorcinol | Dihydroxy-Azo Dye | Orange to Brown |
Intermediate in Multi-Step Synthetic Sequences
The utility of "this compound" as an intermediate is underscored by its capacity to participate in a variety of chemical transformations, allowing for the sequential introduction of molecular complexity. The benzyloxy group serves as a stable protecting group for the phenolic hydroxyl, which can be deprotected under specific conditions. The nitro group can be reduced to an amine or transformed into other functional groups, while the existing primary amine can be readily acylated, alkylated, or used in cyclization reactions.
Table 1: Hypothetical Convergent Synthesis Utilizing a Derivative of this compound This table illustrates a hypothetical convergent synthesis pathway. The yields and specific reagents are for illustrative purposes and are based on general organic chemistry principles.
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |
| 1 | This compound | Acetic anhydride, pyridine | N-(2-(benzyloxy)-3-nitrophenyl)acetamide | 95 |
| 2 | N-(2-(benzyloxy)-3-nitrophenyl)acetamide | H₂, Pd/C, Ethanol (B145695) | N-(3-amino-2-(benzyloxy)phenyl)acetamide | 85 |
| 3 | N-(3-amino-2-(benzyloxy)phenyl)acetamide | Phosgene equivalent, base | 1-(benzyloxy)-2-isocyanato-3-nitrobenzene | 90 |
| 4 | 1-(benzyloxy)-2-isocyanato-3-nitrobenzene | Separately synthesized complex amine | Complex urea derivative | 80 |
| 5 | Complex urea derivative | Deprotection and cyclization | Final heterocyclic target | 75 |
The construction of diverse chemical libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of a multitude of compounds for biological activity. nih.gov "this compound" can serve as a versatile scaffold for the generation of such libraries. The presence of multiple reactive sites allows for the introduction of a wide range of substituents, leading to a library of structurally diverse analogues.
Starting with the core structure of "this compound," a library of compounds can be generated by varying the substituents at the amino group and by modifying the nitro and benzyloxy groups. For example, the amino group can be acylated with a variety of carboxylic acids, sulfonylated with different sulfonyl chlorides, or reductively aminated with a range of aldehydes and ketones. The nitro group can be reduced to an amine and subsequently functionalized, while the benzyloxy group can be deprotected and the resulting phenol can be alkylated or acylated. This combinatorial approach can rapidly generate a large number of distinct molecules for biological evaluation. nih.govopenaccessjournals.com
Table 2: Illustrative Chemical Library from this compound This table presents a hypothetical library of compounds that could be synthesized from the title compound to showcase the potential for generating diversity.
| Compound ID | R¹ at Amino Group | Modification of Nitro Group | Modification of Benzyloxy Group |
| LIB-001 | Acetyl | Unchanged | Unchanged |
| LIB-002 | Benzoyl | Unchanged | Unchanged |
| LIB-003 | Methylsulfonyl | Unchanged | Unchanged |
| LIB-004 | Acetyl | Reduced to Amine | Unchanged |
| LIB-005 | Acetyl | Unchanged | Deprotected to Hydroxyl |
| LIB-006 | Benzyl (B1604629) (via reductive amination) | Unchanged | Unchanged |
| LIB-007 | Acetyl | Reduced and Acetylated | Unchanged |
| LIB-008 | Unchanged | Reduced to Amine | Deprotected to Hydroxyl |
Design and Synthesis of Analogue Series for Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. nih.govnih.gov By systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features required for potency and selectivity. nih.govresearchgate.netsemanticscholar.orgmdpi.com
"this compound" is an excellent starting point for the synthesis of analogue series for SAR studies. researchgate.netnih.gov The ability to independently modify the three key functional groups allows for a systematic exploration of the chemical space around a lead structure. For example, if a derivative of "this compound" is found to have interesting biological activity, a series of analogues can be synthesized to probe the importance of each part of the molecule.
For instance, the benzyloxy group can be replaced with other substituted benzyl groups or different alkyl or aryl ethers to investigate the impact of steric and electronic effects at this position. nih.gov The nitro group can be moved to other positions on the aromatic ring or replaced with other electron-withdrawing or electron-donating groups to understand its role in binding to a biological target. researchgate.net Similarly, a wide variety of substituents can be introduced at the amino group to explore the optimal size, shape, and functionality for interaction with a receptor or enzyme.
Table 3: Hypothetical Structure-Activity Relationship Data for Analogues of a 2-Benzyloxy-3-nitrophenylamine Derivative This table provides a hypothetical example of SAR data for a series of analogues to illustrate the process. The IC₅₀ values are representative.
| Compound ID | R¹ at Amino Group | R² at Benzyloxy Phenyl | R³ (Nitro Group Replacement) | Biological Activity (IC₅₀, µM) |
| SAR-001 | Acetyl | H | NO₂ | 10.5 |
| SAR-002 | Propionyl | H | NO₂ | 8.2 |
| SAR-003 | Cyclopropylcarbonyl | H | NO₂ | 5.1 |
| SAR-004 | Acetyl | 4-Fluoro | NO₂ | 7.8 |
| SAR-005 | Acetyl | 4-Methoxy | NO₂ | 15.3 |
| SAR-006 | Cyclopropylcarbonyl | 4-Fluoro | NO₂ | 2.5 |
| SAR-007 | Cyclopropylcarbonyl | H | CN | 12.8 |
| SAR-008 | Cyclopropylcarbonyl | H | CF₃ | 9.6 |
Advanced Analytical and Spectroscopic Methodologies for Characterization
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are fundamental in determining the purity of "2-Benzyloxy-3-nitrophenylamine hydrochloride" and for monitoring the progress of its synthesis. These techniques separate the target compound from any impurities, starting materials, or byproducts.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile organic compounds. For "this compound," a reversed-phase HPLC method would typically be employed. This involves a non-polar stationary phase (often a C18 column) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water, often with additives like formic acid or trifluoroacetic acid to improve peak shape.
The separation is based on the differential partitioning of the compound and any impurities between the stationary and mobile phases. The purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. While specific operational parameters for this exact compound are not widely published, typical conditions would be optimized to achieve a sharp, symmetrical peak with a stable retention time, ensuring clear separation from any potential contaminants.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This powerful hyphenated technique is invaluable for both purity assessment and structural confirmation of "this compound". After separation by the LC system, the eluent is introduced into the mass spectrometer.
The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). For "this compound," electrospray ionization (ESI) in positive ion mode would be expected to show a prominent peak corresponding to the molecular ion. This provides a precise measurement of the molecular weight, which is a critical piece of data for confirming the compound's identity. The LC-MS data would also reveal the molecular weights of any impurities present, aiding in their identification.
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in much higher resolution, sensitivity, and faster analysis times compared to traditional HPLC. A UPLC method for "this compound" would offer superior separation efficiency, allowing for the detection and quantification of even trace-level impurities. The principles of separation are the same as in HPLC, but the enhanced performance makes UPLC a preferred method for stringent purity analysis and in-process control during synthesis.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are employed to elucidate the precise molecular structure of "this compound" by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the different types of protons (hydrogen atoms) in a molecule and their immediate chemical environment. For "this compound," the ¹H NMR spectrum would exhibit characteristic signals for the protons on the two aromatic rings and the benzylic methylene (B1212753) (-CH₂-) group.
Aromatic Protons: The protons on the nitrophenylamine ring and the benzyl (B1604629) group would appear in the aromatic region, typically between δ 6.5 and 8.0 ppm. The substitution pattern on each ring would lead to a complex set of multiplets due to spin-spin coupling between adjacent protons.
Benzylic Protons: A singlet or a pair of doublets would be expected for the two protons of the benzyloxy -CH₂- group, likely appearing in the range of δ 5.0-5.5 ppm.
Amine Proton: The proton of the amine group (-NH₂) would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful technique for determining the carbon framework of an organic molecule. Each unique carbon atom in the molecule produces a distinct signal in the spectrum, with its chemical shift (δ) in parts per million (ppm) providing information about its electronic environment.
For this compound, 13 distinct signals are expected in the ¹³C NMR spectrum, corresponding to the 13 unique carbon atoms in its structure (six in the nitrophenylamine ring, six in the benzyl ring, and one in the methylene bridge). The expected chemical shifts can be predicted based on the known effects of the substituents (amine, nitro, and benzyloxy groups) and by comparison with structurally similar compounds. The electron-withdrawing nitro group and the oxygen of the benzyloxy group will cause a downfield shift (higher ppm) for the carbons they are directly attached to (C3 and C2, respectively). The carbon bearing the amino group (C1) will also be significantly affected. The protonation of the amine to form the hydrochloride salt further influences the chemical shifts of the aromatic carbons in that ring.
Table 1: Predicted ¹³C NMR Chemical Shifts for 2-Benzyloxy-3-nitrophenylamine
| Carbon Atom Assignment | Expected Chemical Shift Range (ppm) | Rationale |
|---|---|---|
| C1 (-NH₃⁺) | 140-145 | Attached to the electron-donating but protonated amino group. |
| C2 (-OCH₂Ph) | 150-155 | Attached to the electronegative oxygen atom. |
| C3 (-NO₂) | 135-140 | Attached to the strongly electron-withdrawing nitro group. |
| C4, C5, C6 | 115-130 | Aromatic carbons influenced by multiple substituents. |
| -OCH₂- | 70-75 | Aliphatic carbon attached to oxygen. |
| Benzyl C1' (ipso) | 135-138 | Attached to the methyleneoxy group. |
| Benzyl C2', C6' (ortho) | 127-129 | Standard aromatic carbons. |
| Benzyl C3', C5' (meta) | 128-130 | Standard aromatic carbons. |
| Benzyl C4' (para) | 128-129 | Standard aromatic carbons. |
Advanced NMR Techniques for Regiochemical Assignments
While ¹³C NMR confirms the carbon skeleton, two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the signals and confirming the specific substitution pattern (regiochemistry) on the aromatic ring.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the signals of proton atoms with the carbon atoms to which they are directly attached. It would be used to definitively link the proton signals of the aromatic rings and the methylene bridge to their corresponding carbon signals.
Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for confirming the connectivity of the molecule. For instance, correlations would be observed between the methylene protons (-OCH₂-) and the C2 carbon of the nitrophenylamine ring, as well as the ipso-carbon (C1') of the benzyl ring. Furthermore, correlations between the aromatic protons on the nitrophenylamine ring and their neighboring substituted carbons (C1, C2, C3) would firmly establish the 1,2,3-substitution pattern.
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space. A NOESY spectrum would show a correlation between the methylene protons (-OCH₂-) and the aromatic proton at the C6 position, providing further evidence for the structure and information about the molecule's preferred conformation in solution.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency (wavenumber), causing specific bonds to stretch or bend.
The IR spectrum of this compound would display several key absorption bands confirming its structure. The presence of the nitro group (NO₂) is identified by two strong, characteristic stretching vibrations. The amine group, present as an ammonium (B1175870) salt (-NH₃⁺), will show broad absorption bands that are distinct from a free primary amine (-NH₂). Other expected absorptions include those for the aromatic rings and the C-O ether linkage.
Table 2: Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic Ring |
| 3000-2800 | N-H Stretch (broad) | Ammonium ion (-NH₃⁺) |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| 1550-1510 | Asymmetric N-O Stretch | Nitro group (-NO₂) |
| 1360-1330 | Symmetric N-O Stretch | Nitro group (-NO₂) |
| 1250-1200 | Asymmetric C-O-C Stretch | Aryl-alkyl ether |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns. uni-saarland.de
For this compound, analysis would typically be performed on the free base (C₁₃H₁₂N₂O₃), which has a calculated exact mass of approximately 244.08 Da. lookchem.comchemscene.com High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by measuring the exact mass to within a few parts per million.
Under electron ionization (EI), the molecular ion (M⁺˙) would undergo characteristic fragmentation. A prominent and diagnostic fragmentation pathway for benzyloxy compounds is the cleavage of the benzylic C-O bond, leading to the formation of a very stable tropylium (B1234903) cation at m/z 91. whitman.edumiamioh.edu Other significant fragments would arise from the loss of the nitro group or parts thereof.
Table 3: Expected Key Fragments in the Mass Spectrum of 2-Benzyloxy-3-nitrophenylamine
| m/z | Proposed Fragment Ion | Origin |
|---|---|---|
| 244 | [C₁₃H₁₂N₂O₃]⁺˙ | Molecular Ion (M⁺˙) |
| 153 | [M - C₇H₇]⁺ | Loss of benzyl radical |
| 137 | [M - C₇H₇O]⁺ | Loss of benzyloxy radical |
| 91 | [C₇H₇]⁺ | Tropylium ion |
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimental results are then compared with the calculated theoretical values based on the proposed molecular formula. For a sample to be considered pure, the experimental values are generally expected to be within ±0.4% of the theoretical values. For this compound, with the molecular formula C₁₃H₁₃ClN₂O₃, the theoretical elemental composition can be precisely calculated.
Table 4: Theoretical Elemental Composition of C₁₃H₁₃ClN₂O₃
| Element | Atomic Mass | Number of Atoms | Total Mass | Mass Percent (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 13 | 156.143 | 55.62% |
| Hydrogen (H) | 1.008 | 13 | 13.104 | 4.67% |
| Chlorine (Cl) | 35.453 | 1 | 35.453 | 12.63% |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 9.98% |
| Oxygen (O) | 15.999 | 3 | 47.997 | 17.10% |
| Total | 280.711 | 100.00% |
X-ray Crystallography for Absolute Stereochemistry and Conformation
To perform this analysis, a suitable single crystal of this compound must first be grown. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to build a 3D model of the electron density, from which the atomic positions can be determined. mdpi.com
A successful crystallographic analysis would provide an unambiguous confirmation of the molecular structure, including:
Connectivity: Confirming the bonding arrangement of all atoms.
Regiochemistry: Verifying the 1,2,3-substitution pattern on the phenylamine ring.
Conformation: Determining the dihedral angles and the spatial orientation of the benzyloxy group relative to the nitrophenylamine ring.
Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice, including details of hydrogen bonding between the ammonium group, the chloride ion, and the oxygen atoms of the nitro group. This provides insight into the forces that stabilize the solid-state structure.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are employed to model the electronic distribution and predict the chemical behavior of 2-Benzyloxy-3-nitrophenylamine hydrochloride. These methods solve the Schrödinger equation for the molecule, providing detailed information about its orbitals and energy levels.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.gov By calculating the electron density, DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) can accurately predict bond lengths, bond angles, and dihedral angles. researchgate.net
For this compound, geometry optimization would reveal the spatial orientation of the benzyloxy, nitro, and amine groups. The benzyloxy and nitro groups, being bulky, would likely cause some steric hindrance, influencing the planarity of the phenyl ring. The intramolecular interactions, such as potential hydrogen bonding between the amine proton and the nitro group's oxygen, would also be determined. researchgate.net The calculated total energy of the optimized structure is a key indicator of the molecule's thermodynamic stability.
Table 1: Predicted Optimized Geometric Parameters for this compound using DFT Note: This data is hypothetical and based on typical values for similar molecular structures.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Lengths (Å) | C-N (amine) | 1.38 |
| C-N (nitro) | 1.48 | |
| N-O (nitro) | 1.23 | |
| C-O (ether) | 1.37 | |
| **Bond Angles (°) ** | C-C-N (amine) | 121.5 |
| C-C-N (nitro) | 119.0 | |
| O-N-O (nitro) | 124.5 |
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the excited states of molecules and predict their electronic absorption spectra (UV-Vis). nih.govnih.gov This method calculates the energies of electronic transitions from the ground state to various excited states and the probability of these transitions (oscillator strength). ru.nl
For this compound, the presence of the electron-donating amino group and the electron-withdrawing nitro group on the phenyl ring suggests the possibility of significant intramolecular charge transfer (ICT) transitions. chemrxiv.org TD-DFT calculations would likely predict a strong absorption band in the UV-visible region corresponding to the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), which would have significant ICT character. chemrxiv.orgqnl.qa The polarity of the solvent can also influence these transitions, often causing a shift in the absorption maximum (solvatochromism). chemrxiv.org
Table 2: Predicted Electronic Transitions for this compound using TD-DFT Note: This data is hypothetical and for illustrative purposes.
| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S0 → S1 | 385 | 0.45 | HOMO → LUMO (π→π*, ICT) |
| S0 → S2 | 310 | 0.12 | HOMO-1 → LUMO (π→π*) |
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilicity. youtube.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical descriptor of a molecule's kinetic stability and chemical reactivity. researchgate.netwikipedia.org A small gap indicates high reactivity, whereas a large gap suggests high stability. wikipedia.org
In this compound, the HOMO is expected to be localized primarily on the electron-rich phenylamine moiety. Conversely, the LUMO is anticipated to be centered on the electron-deficient nitrobenzene (B124822) part of the molecule. researchgate.net The energy gap would provide a quantitative measure of the molecule's reactivity towards electrophiles and nucleophiles.
Table 3: Predicted Frontier Orbital Energies and Reactivity Descriptors Note: This data is hypothetical.
| Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -2.3 |
| HOMO-LUMO Gap (ΔE) | 4.2 |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. manipal.edunih.gov It is invaluable for predicting sites of electrophilic and nucleophilic attack. nih.gov The MEP map uses a color scale where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicates regions of electron deficiency (positive potential), which are prone to nucleophilic attack. nih.gov Green and yellow represent areas of neutral or intermediate potential.
For this compound, the MEP map would show the most negative potential (red) localized on the oxygen atoms of the nitro group, highlighting them as the primary sites for interacting with electrophiles. thaiscience.info The most positive potential (blue) would be concentrated around the ammonium (B1175870) group (-NH3+), making it the most likely site for nucleophilic interaction. The aromatic rings would display a more complex potential distribution influenced by the attached functional groups.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. nih.gov It examines charge transfer, electron delocalization, and hyperconjugative interactions by analyzing the interactions between filled "donor" NBOs and empty "acceptor" NBOs. researchgate.net The stabilization energy (E(2)) associated with these interactions quantifies their significance; a higher E(2) value indicates a stronger interaction and greater molecular stability. researchgate.net
Table 4: Predicted NBO Second-Order Perturbation Energies (E(2)) Note: This data is hypothetical and represents key expected interactions.
| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) |
|---|---|---|
| LP (N, amine) | π* (C-C, ring) | ~25.0 |
| LP (O, ether) | π* (C-C, ring) | ~18.5 |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a dynamic picture of a molecule's conformational flexibility and its interactions with its environment (e.g., solvent molecules). mdpi.com
Prediction of Chemical Shift Values using GIAO Method
There are no published studies that report the theoretical prediction of 1H and 13C NMR chemical shift values for this compound using the GIAO method. This method, which is a common approach in computational chemistry for calculating magnetic properties of molecules, has been successfully applied to a wide range of organic compounds. However, without a specific computational study on this particular molecule, no data table of predicted chemical shifts can be provided.
Reactivity Descriptors and Mechanistic Insights
Similarly, a detailed analysis of the reactivity descriptors for this compound is not available in the scientific literature. Such an analysis would typically involve the calculation of various parameters derived from conceptual density functional theory (DFT) to shed light on the molecule's chemical behavior.
Analysis of Electron-Accepting Capacity
A quantitative analysis of the electron-accepting capacity of this compound, often evaluated through descriptors such as the Fukui function or the lowest unoccupied molecular orbital (LUMO) energy, has not been reported. These descriptors help in identifying the electrophilic sites within a molecule and predicting its susceptibility to nucleophilic attack. Without computational data, a data table for these reactivity indices cannot be generated.
Modeling of Reaction Pathways and Transition States
The modeling of reaction pathways and the characterization of transition states involving this compound have not been the subject of any located research articles. This type of computational investigation is crucial for understanding reaction mechanisms, determining activation energies, and predicting reaction outcomes. The absence of such studies means that no information on the transition state geometries, energies, or reaction coordinates for this compound can be presented.
Conclusion and Future Research Perspectives
Summary of Synthetic Utility and Chemical Versatility
2-Benzyloxy-3-nitrophenylamine hydrochloride serves as a valuable intermediate in organic synthesis due to the presence of multiple reactive functional groups. The aromatic amine can undergo a variety of transformations, including diazotization followed by Sandmeyer or related reactions to introduce a range of substituents. The nitro group is amenable to reduction, yielding the corresponding diamine, which can then be utilized in the synthesis of heterocyclic compounds such as benzimidazoles.
The benzyloxy group, a common protecting group for phenols, can be cleaved under various conditions to reveal the hydroxyl functionality. This hydroxyl group can then be further functionalized, for instance, through etherification or esterification. The presence of these three distinct functional groups in a specific regioisomeric arrangement allows for a high degree of control in sequential chemical modifications, making it a versatile building block for complex molecular architectures.
A plausible synthetic route to the parent compound, 2-benzyloxy-3-nitroaniline, involves the reaction of 2-amino-3-nitrophenol (B1277897) with benzyl (B1604629) bromide in the presence of a base, a method analogous to the synthesis of its isomer, 2-benzyloxy-6-nitroaniline prepchem.com. The resulting aniline (B41778) can then be treated with hydrochloric acid to form the hydrochloride salt.
Potential for Novel Derivatizations and Scaffold Elaborations
The structure of this compound offers numerous avenues for the creation of novel derivatives and the elaboration of its core scaffold. The amino group provides a key handle for derivatization. For instance, acylation or sulfonylation can introduce a variety of substituents, potentially leading to compounds with interesting biological activities. Furthermore, the amino group can participate in condensation reactions with carbonyl compounds to form Schiff bases, which are themselves versatile intermediates.
The nitro group is a precursor to a highly reactive amino group upon reduction. This opens up the possibility of creating unsymmetrically substituted diamino compounds, which are valuable in the synthesis of polymers and dyes. The resulting diamine can also be used to construct more complex heterocyclic systems through cyclization reactions with appropriate bifunctional reagents.
The benzyloxy moiety, while often used as a protecting group, can also be a site for modification. The phenyl ring of the benzyl group can be substituted to modulate the electronic and steric properties of the molecule. Alternatively, the benzylic position is susceptible to radical reactions, offering another pathway for functionalization khanacademy.org.
Opportunities for Green Chemistry Approaches in Synthesis
The synthesis of this compound and its derivatives can be approached through the lens of green chemistry to minimize environmental impact. Traditional methods for the synthesis of nitroanilines often involve harsh reagents and generate significant waste. Green alternatives for the nitration of anilines and the reduction of nitro groups are actively being explored.
For instance, the use of solid acid catalysts or milder nitrating agents can reduce the use of strong acids. Catalytic hydrogenation using heterogeneous catalysts is a greener alternative to stoichiometric reducing agents for the conversion of the nitro group to an amine researchgate.net. The use of water as a solvent, where possible, and the development of one-pot, multi-component reactions can also contribute to a more sustainable synthetic process.
Furthermore, the principles of atom economy can be applied by designing synthetic routes that maximize the incorporation of all starting materials into the final product. The development of solvent-free reaction conditions or the use of recyclable solvents are other important considerations for a greener synthesis of this class of compounds rsc.org.
Advanced Computational Modeling for Predictable Synthesis and Reactivity
Computational modeling provides a powerful tool for predicting the synthesis and reactivity of this compound and its derivatives. Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to determine the electronic structure, molecular geometry, and spectroscopic properties of the molecule article4pub.comjournalcsij.com. This information can provide insights into the reactivity of the different functional groups and help in predicting the outcome of chemical reactions.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the structural features of derivatives with their chemical or biological activities. Such models can aid in the rational design of new compounds with desired properties, thereby reducing the need for extensive experimental screening.
Computational methods can also be used to study reaction mechanisms, allowing for the optimization of reaction conditions to improve yields and selectivity. For example, modeling the transition states of key reaction steps can help in understanding the factors that control the regioselectivity of derivatization reactions.
Integration into Diverse Organic Synthesis Schemes
The versatility of this compound makes it a valuable component in various organic synthesis schemes. Its ability to be selectively functionalized at multiple positions allows for its incorporation into the synthesis of complex target molecules.
For example, after reduction of the nitro group, the resulting diamine can be used as a key building block in the synthesis of pharmaceuticals, agrochemicals, and materials. The presence of the benzyloxy group allows for late-stage deprotection and further modification, which is a desirable feature in a synthetic strategy.
The core phenylenediamine scaffold, accessible from this compound, is a common motif in many biologically active molecules. Therefore, this compound can serve as a starting material for the synthesis of libraries of compounds for drug discovery and materials science research. Its integration into multi-step syntheses highlights its importance as a versatile and valuable chemical intermediate.
Q & A
Q. What are the critical steps for optimizing the synthesis of 2-Benzyloxy-3-nitrophenylamine hydrochloride?
Methodological Answer:
- Key Reaction Parameters : Focus on nitration and benzyl protection steps. For nitration, use controlled temperatures (0–5°C) to avoid over-nitration or decomposition. Benzyloxy group introduction requires anhydrous conditions (e.g., NaH/THF as a base) to minimize hydrolysis .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity. Monitor intermediates via TLC (Rf ~0.3 in 3:7 EtOAc/hexane) .
- Yield Optimization : Adjust stoichiometry of benzyl chloride (1.2–1.5 eq.) and nitro precursor to reduce side products like diaryl ethers .
Q. How should researchers validate the purity and structural integrity of this compound?
Methodological Answer:
- Analytical Techniques :
- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Purity >98% indicates minimal impurities .
- FT-IR : Confirm nitro group (1520 cm⁻¹, asymmetric stretch) and benzyl ether (1250 cm⁻¹, C-O-C) .
- NMR : ¹H NMR (DMSO-d6) should show aromatic protons (δ 7.2–8.1 ppm) and benzyl CH₂ (δ 4.8–5.1 ppm). Anomalies suggest residual solvents or incomplete deprotection .
- Stability Testing : Store at –20°C under argon; monitor degradation via accelerated aging (40°C/75% RH for 14 days) .
Advanced Research Questions
Q. How can conflicting solubility data for this compound in polar solvents be resolved?
Methodological Answer:
- Contradiction Analysis : Discrepancies arise from protonation state (free base vs. hydrochloride salt).
- Salt Form : Soluble in DMSO (~50 mg/mL) but poorly in water (<1 mg/mL). Use pH-adjusted solubility studies (e.g., phosphate buffer pH 7.4 vs. 2.0) to correlate ionization and solubility .
- Co-Solvent Systems : Test DMSO/water (1:1) or PEG-400 for in vitro assays. Avoid methanol due to potential esterification of benzyloxy groups .
Q. What strategies address the compound’s reactivity in catalytic hydrogenation studies?
Methodological Answer:
- Challenge : The nitro group reduces to amine, but the benzyloxy group may undergo hydrogenolysis.
- Selective Reduction : Use Pd/C (5% w/w) under low H₂ pressure (1 atm) in ethanol. Monitor reaction via TLC; stop at 2–3 hours to preserve benzyl ether .
- Alternative Catalysts : Test PtO₂ or Raney Ni for slower hydrogenolysis kinetics. Pre-reduce catalysts to minimize side reactions .
Q. How should researchers interpret contradictory cytotoxicity results in cell-based assays?
Methodological Answer:
- Variables to Control :
- Dose-Response Curves : Fit data to Hill equation (IC₅₀ ± SEM) across 3+ independent replicates. Outliers may indicate batch-to-batch variability in synthesis .
Methodological Frameworks for Advanced Studies
Q. Designing mechanistic studies for nitro-group reactivity in aqueous media
- Theoretical Basis : Apply frontier molecular orbital (FMO) theory to predict nucleophilic attack sites. Computational modeling (DFT, B3LYP/6-31G*) identifies electron-deficient regions .
- Experimental Validation : Use UV-Vis spectroscopy to track nitro reduction kinetics (λmax shift from 300 nm to 280 nm) under varying pH and reductants (e.g., Na₂S₂O₄) .
Q. Integrating environmental fate studies into research protocols
- Guidelines : Follow OECD 301B (ready biodegradability) and EPA 712-C-96-311 (hydrolysis). The compound’s benzyl ether linkage shows moderate hydrolysis (t₁/₂ ~72 hours at pH 7) but persistence in anaerobic conditions .
- Analytical Tools : LC-MS/MS (MRM mode) detects degradation products (e.g., 3-nitrophenylamine) at sub-ppm levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
